molecular formula C13H18N2O2 B12002735 Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester

Cat. No.: B12002735
M. Wt: 234.29 g/mol
InChI Key: ZDHQNQBQAXQSEW-QPJJXVBHSA-N
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Description

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester is a chemical compound with the molecular formula C13H18N2O2 and is identified by PubChem CID 10933416 . As a carbamic acid ester featuring a pyridinyl and butenyl substituent, this compound falls into a class of chemicals that are typically of significant interest in medicinal chemistry and pharmaceutical research for their potential as synthetic intermediates or biological probes. Carbamate esters are widely utilized in chemical synthesis and drug discovery due to their reactivity and presence in pharmacologically active molecules. The structure of this compound, which incorporates both a carbamate moiety and a pyridine ring, suggests potential for diverse research applications, particularly in the synthesis of more complex molecules or in studies exploring structure-activity relationships. The specific physical properties, mechanism of action, and primary research applications for this exact compound are not fully detailed in public scientific databases, indicating a need for further investigation by researchers. It is strongly recommended that researchers consult relevant safety data sheets and conduct a thorough literature review to fully understand its handling, stability, and potential reactivity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl N-methyl-N-[(E)-4-pyridin-3-ylbut-3-enyl]carbamate

InChI

InChI=1S/C13H18N2O2/c1-3-17-13(16)15(2)10-5-4-7-12-8-6-9-14-11-12/h4,6-9,11H,3,5,10H2,1-2H3/b7-4+

InChI Key

ZDHQNQBQAXQSEW-QPJJXVBHSA-N

Isomeric SMILES

CCOC(=O)N(C)CC/C=C/C1=CN=CC=C1

Canonical SMILES

CCOC(=O)N(C)CCC=CC1=CN=CC=C1

Origin of Product

United States

Preparation Methods

The synthetic routes for Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester involve the reaction of appropriate starting materials. While I don’t have specific details on industrial production methods, laboratory synthesis typically includes esterification or carbamate formation. Researchers use reagents such as ethyl chloroformate or ethyl isocyanate to achieve the desired product.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Esterification: Reacting with an alcohol (e.g., ethanol) to form the ester.

    Substitution: The carbamate group can be replaced by other nucleophiles.

    Reduction: Reduction of the carbonyl group (C=O) to the corresponding alcohol.

    Oxidation: Oxidation of the alcohol to the corresponding carboxylic acid.

Common reagents include Grignard reagents, reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products depend on the specific reaction conditions.

Scientific Research Applications

Chemical Overview

  • Chemical Formula : C13_{13}H18_{18}N2_2O2_2
  • Molecular Weight : 234.29 g/mol
  • Structure : The compound features a carbamate group attached to a butenyl chain and a pyridine ring.

Medicinal Chemistry

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester is recognized as a potential scaffold for drug development. Its unique structure allows for modifications that can lead to the synthesis of new pharmaceutical agents targeting various diseases.

  • Case Study : Research indicates that derivatives of this compound can act as integrin receptor antagonists, which are critical in cancer therapy due to their role in tumor metastasis and angiogenesis .

Pesticides and Herbicides

Carbamate compounds, including this compound, are widely used in agriculture as insecticides and herbicides. Their effectiveness stems from their ability to inhibit acetylcholinesterase, an enzyme essential for nerve function in insects.

  • Application Insight : The compound has been explored for its potential to enhance the efficacy of existing agricultural chemicals while minimizing environmental impact .

Biological Studies

The compound is utilized in biological research to study its effects on cellular processes and enzymatic activity. Its interactions with specific molecular targets are of particular interest in understanding disease mechanisms.

  • Mechanism of Action : Preliminary studies suggest that this compound may modulate signaling pathways involved in cell proliferation and apoptosis .

Mechanism of Action

The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares core features with several carbamate derivatives documented in the evidence. Key comparisons include:

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Use References
Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester (Hypothetical) C₁₃H₁₇N₃O₂ ~263.30 Methyl, 3-butenyl, pyridinyl Not reported
Flupirtine (Ethyl N-[2-amino-6-[(4-fluorobenzyl)amino]pyridin-3-yl]carbamate) C₁₅H₁₇FN₄O₂ 304.33 Amino, fluorobenzylamino Analgesic (muscle relaxant)
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester C₁₅H₁₇N₃O₄S 335.38 Sulfonyl, methylphenylamino Torasemide impurity (diuretic)
[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester C₁₅H₂₄N₄O₂ 292.38 tert-butyl, pyrazinyl, piperidinyl Pharmaceutical intermediate
Carbamic acid, dipropyl-, S-ethyl ester (EPTC) C₉H₁₉NOS₂ 189.33 Dipropylthio, ethyl ester Herbicide

Key Differences and Implications

Pyridine vs. Pyrazine/Piperidine Moieties: The target compound's 3-pyridinyl group contrasts with Flupirtine's fluorobenzylamino-pyridine (enhanced lipophilicity) and the pyrazine-piperidine hybrid in (increased rigidity) . Pyridine derivatives often exhibit CNS activity due to their ability to cross the blood-brain barrier.

This could influence metabolic stability or binding kinetics. The methyl group on the carbamate nitrogen may reduce steric hindrance compared to bulkier substituents (e.g., tert-butyl in ) , possibly enhancing enzyme interactions.

Functional Group Diversity :

  • Sulfonylcarbamates (e.g., Torasemide impurity in ) exhibit higher polarity due to the sulfonyl group, affecting solubility and renal excretion profiles.
  • Thio-carbamates like EPTC () are structurally distinct, with sulfur replacing oxygen, leading to herbicidal rather than pharmacological activity.

Pharmacological and Chemical Stability Insights

  • Flupirtine Analogy: The fluorobenzylamino group in Flupirtine enhances binding to neuronal potassium channels, a feature absent in the target compound. However, the pyridinyl-butenyl chain may offer alternative binding modalities .
  • Metabolic Considerations : The unsaturated butenyl chain could be susceptible to oxidation, unlike EPTC’s thioether group, which undergoes hydrolysis .

Biological Activity

Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester, a carbamate derivative, has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H15N2O2
  • Molecular Weight : 221.26 g/mol
  • CAS Number : 131971-65-8

The compound features a pyridine ring, which is known for its diverse biological activities, and a carbamate functional group that enhances its reactivity and potential interaction with biological targets.

Research indicates that methyl carbamates can act as inhibitors of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation in the nervous system. This inhibition can lead to increased levels of acetylcholine, resulting in enhanced neurotransmission. The specific mechanism involves:

  • Competitive Inhibition : The compound competes with acetylcholine for binding at the active site of AChE.
  • Reversible Binding : Unlike organophosphates, which form irreversible bonds with AChE, carbamates typically form reversible interactions.

1. Neurotoxic Effects

A study demonstrated that this compound exhibits neurotoxic effects in rodent models. The compound was shown to cause:

  • Increased Acetylcholine Levels : Resulting from AChE inhibition.
  • Behavioral Changes : Including hyperactivity and altered motor coordination.

These effects underscore the compound's potential as a neurotoxic agent.

2. Antimicrobial Properties

Preliminary investigations have suggested that this compound may possess antimicrobial properties. In vitro studies indicated:

  • Inhibition of Bacterial Growth : Particularly against Gram-positive bacteria.
  • Mechanism : Likely involves disruption of bacterial cell wall synthesis or function.

3. Anti-inflammatory Activity

Research has indicated that methyl carbamates can exhibit anti-inflammatory properties by modulating cytokine production. The compound may:

  • Reduce Pro-inflammatory Cytokines : Such as TNF-alpha and IL-6.
  • Mechanism : Involves inhibition of nuclear factor kappa B (NF-kB) signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
NeurotoxicityIncreased acetylcholine levels
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryReduced TNF-alpha levels

Case Study 1: Neurotoxicity in Rodents

A controlled study assessed the neurotoxic impact of the compound in adult rats. The results indicated significant behavioral changes post-administration:

  • Methodology : Rats were administered varying doses, followed by assessments using open field tests.
  • Findings : Higher doses resulted in marked hyperactivity and impaired motor skills, correlating with elevated acetylcholine levels.

Case Study 2: Antimicrobial Efficacy

In vitro assays evaluated the antimicrobial properties against various bacterial strains:

  • Methodology : Disc diffusion method was employed to assess inhibition zones.
  • Findings : Notable inhibition was observed against Staphylococcus aureus, suggesting potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl[4-(3-pyridinyl)-3-butenyl]carbamic Acid Ethyl Ester, and how can its purity be verified?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving carbamic acid derivatives and pyridinylbutenyl precursors. Key steps include protecting group strategies (e.g., tert-butoxycarbonyl groups) and purification via column chromatography. Purity verification requires triple-method characterization :

  • IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹).
  • ¹H/¹³C-NMR to validate structural integrity (e.g., pyridinyl proton signals at δ 8.1–8.5 ppm).
  • Elemental analysis to ensure stoichiometric consistency (C, H, N within ±0.4% of theoretical values) .

Q. How is the compound screened for preliminary pharmacological activity?

  • Methodology : Initial screening involves in vitro assays (e.g., enzyme inhibition, receptor binding) and rodent models for analgesic/anti-inflammatory activity. For example:

  • Hot-plate test (mice, 55°C) to measure latency in pain response.
  • Carrageenan-induced paw edema (rats) to assess anti-inflammatory efficacy.
  • Ulcerogenicity is evaluated via gastric mucosa histopathology post-administration .

Q. What analytical techniques are critical for quantifying stability under physiological conditions?

  • Methodology : Use HPLC-MS with a C18 column (acetonitrile/water gradient) to monitor degradation products. Accelerated stability studies (40°C/75% RH for 6 months) combined with Arrhenius modeling predict shelf-life. Degradation pathways (e.g., ester hydrolysis) are confirmed via LC-MS/MS fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored to enhance target selectivity?

  • Methodology :

  • Substituent variation : Introduce electron-withdrawing/donating groups (e.g., -CF₃, -OCH₃) at the pyridinyl or carbamate positions to modulate lipophilicity and binding affinity.
  • Pharmacophore mapping : Use X-ray crystallography or molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with KCNQ4 potassium channels).
  • In silico ADMET prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and blood-brain barrier permeability .

Q. How to resolve contradictions in pharmacological efficacy across studies (e.g., varying analgesic potency)?

  • Methodology :

  • Dose-response reevaluation : Test compound activity at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects.
  • Species-specific differences : Compare murine vs. human cell lines (e.g., SH-SY5Y neurons) for receptor isoform variability.
  • Batch consistency : Reanalyze synthetic intermediates (e.g., via chiral HPLC) to rule out enantiomeric impurities .

Q. What computational strategies validate the compound’s interaction with neurological targets like KCNQ channels?

  • Methodology :

  • Molecular dynamics simulations : Use GROMACS to model ligand-channel interactions over 100-ns trajectories, focusing on binding pocket residues (e.g., Trp236 in KCNQ4).
  • Free energy calculations : Apply MM-PBSA to quantify ΔG of binding.
  • Mutagenesis validation : Engineer KCNQ4 mutants (e.g., S143A) and test via patch-clamp electrophysiology for activity loss .

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